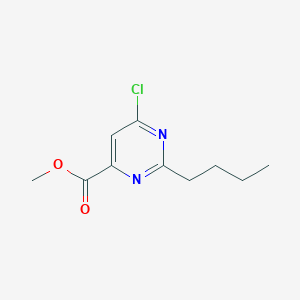

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate is a high-purity chemical compound with a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol . This pyrimidine derivative is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyl-6-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in dichloromethane and dimethylformamide. The reaction mixture is stirred at room temperature for 2 hours, followed by the addition of anhydrous methanol under ice bath conditions. The reaction is then transferred to room temperature for another 2 hours and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine compounds.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-butyl-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-chloropyrimidine-4-carboxylate

- Methyl 6-chloropyrimidine-4-carboxylate

- Methyl 2-chloropyridine-4-carboxylate

Uniqueness

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate stands out due to its unique butyl substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable for specific chemical and pharmaceutical applications.

Biological Activity

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl ester group, a butyl side chain, and a chlorine atom. Its molecular formula is C9H10ClN1O2, with a molecular weight of approximately 201.64 g/mol. The presence of these substituents contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 1 |

| VRE | 1 |

| Linezolid-resistant S. aureus | 0.5 - 4 |

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it showed promising results against triple-negative breast cancer (TNBC) cell lines, indicating a potential role in cancer therapy .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF-7 | 17.02 |

The selectivity index of the compound suggests that it preferentially affects cancer cells over normal cells, which is crucial for minimizing side effects during treatment.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that it may interact with specific enzymes and receptors involved in key biochemical pathways, potentially modulating processes such as apoptosis and cell cycle regulation .

Case Studies

- Antibacterial Efficacy : A study assessed the compound's effectiveness against biofilms formed by MRSA and VRE. It demonstrated an ability to disrupt biofilm formation at concentrations ranging from 0.5 to 4 μg/mL, highlighting its potential utility in treating biofilm-associated infections .

- Antitumor Activity : In vivo studies using mouse models revealed that treatment with this compound significantly inhibited tumor growth and metastasis in TNBC models compared to standard treatments . This suggests that the compound may enhance therapeutic outcomes when used in combination with existing cancer therapies.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 2-butyl-6-chloropyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-3-4-5-9-12-7(10(14)15-2)6-8(11)13-9/h6H,3-5H2,1-2H3 |

InChI Key |

YOQFGRJMNMFHRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.